2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a methoxyphenyl group
Mechanism of Action
Target of Action
Similar compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have shown promise as antitrypanosomal agents, suggesting that they may target tubulin and microtubules .
Mode of Action
It’s known that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at the g2/m phase . This suggests that our compound might interact with its targets in a similar manner.
Pharmacokinetics
Similar compounds have shown significant antiproliferative activity and have been tested as tubulin polymerization inhibitors , suggesting that they may have good bioavailability and efficacy.
Result of Action
Related compounds have shown significant antiproliferative activity against certain cancer cell lines . This suggests that our compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step reaction sequence. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations. The process may also involve purification steps such as crystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
2-(ethylsulfanyl)-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-phenyl-2,4-dihydro-1H-[1,2,4]triazolo[4,3-a][1,4]diazepine
- 3-Amino-5-trifluoromethyl-1,2,4-triazole
- Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-ethylsulfanyl-7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c1-4-31-22-26-21-24-13(2)18(20(29)25-16-10-5-6-11-17(16)30-3)19(28(21)27-22)14-8-7-9-15(23)12-14/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQBDXDSKDPKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3OC)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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